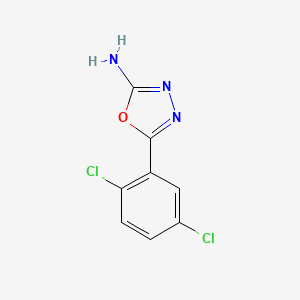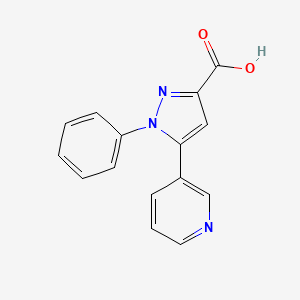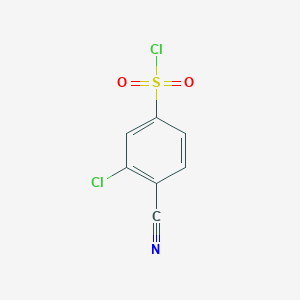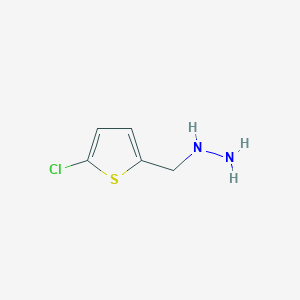
4-(6-氯-2-甲基嘧啶-4-基)吗啉
描述
“4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine” is a chemical compound with the CAS Number: 22177-99-7 . It has a molecular weight of 213.67 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name of the compound is 4-(6-chloro-2-methyl-4-pyrimidinyl)morpholine . The InChI code is 1S/C9H12ClN3O/c1-7-11-8(10)6-9(12-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3 .Physical And Chemical Properties Analysis
The compound has a melting point range of 101 - 103 .科学研究应用
Pharmaceutical Synthesis
This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its structure is conducive to modifications that can lead to the development of drugs with diverse therapeutic effects. For instance, its use in creating molecules with potential antimicrobial , antifungal , and antiparasitic activities is of significant interest .
Agrochemical Intermediates
In agriculture, 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine can be used to synthesize compounds that protect crops from pests and diseases. Its role in the production of agrochemicals is crucial for enhancing crop yield and quality .
Material Science
The morpholine ring present in the compound provides a scaffold for the development of materials with specific properties. Researchers can exploit this feature to create new materials with applications in various industries, including electronics and coatings .
Biological Chemistry
Due to its structural similarity to pyrimidine bases in DNA and RNA, this compound can be used in biological studies to understand genetic material interactions and functions. It can also serve as a building block for designing molecules that interact with DNA or RNA .
Analytical Chemistry
As a standard or reference compound in analytical chemistry, 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine can help in the calibration of instruments and the development of analytical methods for detecting similar structures in complex mixtures .
Chemical Education
In educational settings, this compound can be used to demonstrate various chemical reactions and synthesis techniques. It provides a practical example for students to learn about heterocyclic chemistry and the importance of nitrogen-containing compounds .
Druglikeness and ADME-Tox Studies
The compound’s structure is beneficial for studying druglikeness and ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Researchers can modify the compound to improve its pharmacokinetic profiles and reduce toxicity, which is essential for drug development .
Heterocyclic Compound Synthesis
Heterocyclic compounds are a mainstay in medicinal chemistry4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine can be used to synthesize a wide range of heterocyclic compounds, which are key to discovering new drugs with various pharmacological activities .
安全和危害
作用机制
Target of Action
The primary target of 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine is the lysosome , a subcellular organelle that maintains cellular homeostasis . The compound acts as a small-molecule lysosomal pH modulator .
Mode of Action
4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine interacts with its target by facilitating the transmembrane transport of chloride anions . This action serves as a mobile carrier across vesicular and cellular phospholipid membranes . The compound is capable of specifically alkalizing liposomes, disrupting the homeostasis of lysosomal pH, and inactivating the lysosomal Cathepsin B enzyme .
Biochemical Pathways
The compound affects the lysosomal pH regulation pathway . By facilitating the transmembrane transport of chloride anions, it disrupts the homeostasis of lysosomal pH . This disruption leads to the inactivation of the lysosomal Cathepsin B enzyme, which usually exerts maximal activity in an acidic environment .
Pharmacokinetics
Its ability to cross cellular and vesicular phospholipid membranes suggests it may have good bioavailability .
Result of Action
The result of the compound’s action is the alkalization of the lysosomal environment . This alkalization disrupts the homeostasis of lysosomal pH and inactivates the lysosomal Cathepsin B enzyme . This disruption can regulate cellular processes and potentially serve as a therapeutic strategy for lysosome-involved diseases .
Action Environment
The action of 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine is influenced by the lysosomal environment . The compound’s efficacy in alkalizing the lysosome and disrupting its pH homeostasis suggests that it may be stable and effective in the acidic environment of the lysosome . .
属性
IUPAC Name |
4-(6-chloro-2-methylpyrimidin-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-7-11-8(10)6-9(12-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGDYMACJFZROW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50604052 | |
| Record name | 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50604052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine | |
CAS RN |
22177-99-7 | |
| Record name | 4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50604052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine](/img/structure/B1320853.png)








![5-Methylbenzo[d]isoxazol-3-amine](/img/structure/B1320872.png)


